molecular formula C15H21N5O2 B2954840 1,7-dimethyl-3,8-dipropyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-86-4

1,7-dimethyl-3,8-dipropyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2954840
CAS RN: 887462-86-4
M. Wt: 303.366
InChI Key: DQNHMJIKNCVEJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The most useful starting compounds for the synthesis of imidazo [4,5- b ]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A significant aspect of research on this compound involves its synthesis and preliminary pharmacological evaluation, particularly focusing on derivatives and their interactions with serotonin receptors. Compounds synthesized from 1,7-dimethyl-3,8-dipropyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione variants have shown potential anxiolytic-like and antidepressant activities in preclinical studies, indicating a promising area for developing new therapeutic agents (Zagórska et al., 2009), (Zagórska et al., 2015).

Molecular Studies and Receptor Affinity

Research has also focused on the structure-activity relationships and molecular studies of novel derivatives, exploring their affinity for serotoninergic and dopaminergic receptors. These studies help in understanding how substitutions at different positions of the imidazo[2,1-f]purine-2,4-dione system affect receptor affinity and selectivity, offering insights into designing compounds with potential pharmacological applications (Zagórska et al., 2015).

Synthesis Techniques and Chemical Properties

Another area of research explores innovative synthesis techniques and investigates the chemical properties of the compound. For example, research on mesoionic purinone analogs and their synthesis from different precursors has contributed to the development of novel compounds with potential biological activities (Coburn & Taylor, 1982). Similarly, studies on the synthesis and biological activity of tricyclic derivatives have expanded the understanding of their potential use in therapeutic applications (Drabczyńska et al., 2006).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that imidazole compounds have a promising future in the field of drug development.

properties

IUPAC Name

4,7-dimethyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-5-7-18-10(3)9-20-11-12(16-14(18)20)17(4)15(22)19(8-6-2)13(11)21/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHMJIKNCVEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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